molecular formula C17H18N4OS B2552525 (E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide CAS No. 302936-40-9

(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide

Cat. No.: B2552525
CAS No.: 302936-40-9
M. Wt: 326.42
InChI Key: SWVHMMRMIULNDA-VCHYOVAHSA-N
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Description

The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidine core, with various substituents attached to it. These include a dimethylamino group, a p-tolyl group, and a formimidamide group .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the nature and position of their substituents. They can participate in reactions such as alkylation, acylation, nitration, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives, which include compounds structurally related to (E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, have been extensively studied. These compounds are synthesized through various methods, including microwave irradiation and Vilsmeier–Haack formylation, providing insights into their structural properties and potential applications in medicinal chemistry. For example, the synthesis of substituted 5-aminothieno[2,3-d]pyrimidines provides a basis for exploring the chemical properties and reactivity of such compounds, offering a foundation for further pharmacological exploration (Tumkyavichius, 1995).

Biological and Pharmacological Activities

Studies have demonstrated that thieno[2,3-d]pyrimidines exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. This suggests potential applications in the development of new therapeutic agents. For instance, the antimicrobial activities of new thieno and furopyrimidine derivatives have been evaluated, indicating their potential as antimicrobial agents (Hossain & Bhuiyan, 2009). Additionally, the synthesis and pharmacological evaluation of thieno[2,3-d]pyrimidin-2,4-dione and 5H-pyrimido[5,4-b]indol-2,4-dione derivatives as antimicrobial and anti-inflammatory agents highlight the therapeutic potential of these compounds (Santagati, Caruso, Cutuli, & Caccamo, 1995).

Catalytic and Synthetic Applications

The development of catalytic methods for the synthesis of thieno[2,3-d]pyrimidines, including one-step syntheses and reactions involving environmentally friendly conditions, underscores the importance of these compounds in synthetic chemistry. For example, the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction highlights a green approach to synthesizing this class of compounds, emphasizing their significance in sustainable chemistry (Shi et al., 2018).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines can vary widely depending on their exact structure and the biological target. Some are used as kinase inhibitors, while others have antimicrobial, antiviral, or anticancer activities .

Future Directions

Thieno[2,3-d]pyrimidines are an active area of research due to their diverse biological activities. Future research could explore new synthetic routes, investigate their mechanisms of action, and evaluate their potential as therapeutic agents .

Properties

IUPAC Name

N,N-dimethyl-N'-[2-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-5-7-13(8-6-11)14-9-23-16-15(14)17(22)21(12(2)19-16)18-10-20(3)4/h5-10H,1-4H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVHMMRMIULNDA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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